molecular formula C22H23FN2O2S B2393676 4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895781-93-8

4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Katalognummer: B2393676
CAS-Nummer: 895781-93-8
Molekulargewicht: 398.5
InChI-Schlüssel: KCNHJRXHIGMKRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide ( 895781-93-8) is a synthetic small molecule with a molecular formula of C22H23FN2O2S and a molecular weight of 398.49 g/mol . This benzamide derivative features a 1,3-thiazole core linked to a 3-fluorophenyl ring, a structure motif of significant interest in medicinal chemistry and chemical biology research for its potential to modulate biological pathways . The compound is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 1mg to 75mg to support various research scales . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

4-butoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-2-3-13-27-20-9-7-16(8-10-20)21(26)24-12-11-19-15-28-22(25-19)17-5-4-6-18(23)14-17/h4-10,14-15H,2-3,11-13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNHJRXHIGMKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound would depend on the desired yield and purity.

Analyse Chemischer Reaktionen

4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties, depending on the reaction conditions and reagents used.

The major products formed from these reactions would depend on the specific reaction pathways and conditions employed.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

  • Key Differences : The benzamide lacks the butoxy group (replaced by a fluorine at position 4) and the thiazole’s phenyl group is unsubstituted.
  • Impact: The absence of the butoxy chain reduces lipophilicity (logP ~3.5 vs. The unsubstituted phenyl group may reduce steric hindrance, enhancing binding to hydrophobic pockets .

3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

  • Key Differences : The butoxy group is at position 3 instead of 4, and the thiazole’s phenyl group has a 4-methyl substituent.
  • Impact: The meta-butoxy placement may alter electronic distribution, affecting hydrogen bonding.

Variations in the Thiazole Ring Substituents

4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide

  • Key Differences : The thiazole ring is replaced by a thiophene.
  • Impact : Thiophene lacks the thiazole’s nitrogen atom, reducing hydrogen-bonding capacity. The compound’s logP is lower (3.0 vs. ~4.0), suggesting reduced membrane penetration compared to the target compound .

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide

  • Key Differences : The thiazole’s phenyl group is substituted with 2,5-dimethoxy, and the benzamide has a fluorobenzyloxy group.
  • Impact: Methoxy groups improve solubility but may sterically hinder target binding.

Core Scaffold Modifications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

  • Key Differences : The thiazole is replaced by a benzothiazole fused ring.
  • However, the larger structure may reduce solubility .

4-(2-{2-[(cyclopropanecarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

  • Key Differences: A cyclopropanecarbonylamino group is appended to the thiazole.
  • Impact : The cyclopropane introduces steric constraints and electron-withdrawing effects, which could modulate metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Key Substituents
Target Compound 403.45 ~4.0 4 4-butoxy, 3-fluorophenyl-thiazole
4-Fluoro-N-[2-(2-phenyl-thiazol-4-yl)ethyl]benzamide 340.38 ~3.5 3 4-fluoro, unsubstituted phenyl
3-butoxy-N-{2-[2-(4-methylphenyl)-thiazol-4-yl]ethyl}benzamide 417.49 ~4.2 4 3-butoxy, 4-methylphenyl-thiazole
4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 303.42 4.01 3 Thiophene instead of thiazole

Notes:

  • The target compound’s 4-butoxy group contributes to higher logP (~4.0) compared to analogs with smaller substituents (e.g., fluorine), favoring blood-brain barrier penetration .
  • Thiazole-containing compounds generally exhibit higher metabolic stability than thiophene analogs due to reduced susceptibility to oxidative metabolism .

Biologische Aktivität

4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both thiazole and fluorophenyl moieties, which are known to influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is C22H23FN2O2SC_{22}H_{23}FN_2O_2S with a molecular weight of approximately 396.49 g/mol. The compound features a butoxy group, a thiazole ring, and a benzamide structure that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H23FN2O2S
Molecular Weight396.49 g/mol
IUPAC Name4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
LogP (octanol-water partitioning)4.23458

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The thiazole moiety may interact with enzymes involved in various metabolic pathways, potentially acting as an inhibitor.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives of thiazole compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.

Antitumor Activity

Research has indicated that compounds similar to 4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can exhibit significant antitumor effects. In vitro studies have shown that certain benzamide derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.

Case Study : A study on related thiazole-benzamide compounds demonstrated that they inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.

Antimicrobial Properties

Thiazole-containing compounds have been reported to possess antibacterial and antifungal activities. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Research Findings :

  • A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
  • Compounds with similar structural characteristics demonstrated Minimum Inhibitory Concentrations (MIC) in the low micromolar range against resistant strains.

Q & A

Q. Q1. What are the primary synthetic routes for synthesizing 4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and how do reaction conditions influence yield?

The synthesis typically involves constructing the thiazole ring first, followed by introducing the benzamide moiety. Key steps include:

  • Thiazole formation : Condensation of 3-fluorophenyl thiourea derivatives with α-halo ketones under reflux conditions .
  • Benzamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-ethylamine intermediate and 4-butoxybenzoic acid .
    Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) significantly impacts yield. For example, reflux in DMF improves solubility of intermediates, achieving ~70% yield vs. 45% in THF .

Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) during structural validation?

  • NMR analysis : Use 2D experiments (COSY, HSQC) to confirm connectivity between the thiazole ring and fluorophenyl/benzamide groups. For example, coupling constants (J = 3–4 Hz) between thiazole protons and adjacent ethyl chain confirm regiochemistry .
  • HRMS validation : Cross-check observed m/z with theoretical values (e.g., C₂₂H₂₂FN₃O₂S: [M+H]⁺ calc. 420.1443, observed 420.1438) to rule out impurities .

Advanced Mechanistic and Biological Studies

Q. Q3. What experimental strategies are recommended to analyze the compound’s structure-activity relationship (SAR) for antimicrobial activity?

  • Functional group modulation : Replace the 4-butoxy group with methoxy or propoxy chains to assess hydrophobicity effects on membrane permeability .
  • Thiazole substitution : Introduce methyl or nitro groups at the thiazole 5-position to evaluate steric/electronic impacts on target binding .
  • Biological assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating substituent changes with activity shifts .

Q. Q4. How can researchers address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Target-specific assays : Conduct kinase inhibition profiling (e.g., EGFR, VEGFR) to differentiate anticancer mechanisms from COX-2 inhibition assays for anti-inflammatory activity .
  • Dose-response analysis : Verify activity at physiologically relevant concentrations (e.g., IC₅₀ < 10 µM) to exclude non-specific cytotoxicity .
  • Comparative studies : Benchmark against known standards (e.g., doxorubicin for anticancer, aspirin for anti-inflammatory) to contextualize potency .

Analytical and Methodological Challenges

Q. Q5. What chromatographic methods are optimal for purifying this compound, and how can co-eluting impurities be mitigated?

  • HPLC conditions : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) at 1.0 mL/min. Retention time typically ~12.5 min .
  • Impurity removal : Pre-purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the thiazole intermediate before final amidation .

Q. Q6. How should researchers interpret conflicting logP values from computational vs. experimental methods?

  • Computational tools : Predict logP using QikProp or ChemAxon, but validate via shake-flask experiments (octanol/water partition). For example, computed logP = 3.2 vs. experimental 3.5 .
  • Structural factors : The 4-butoxy group increases hydrophobicity, while the thiazole’s polarizable π-system may reduce discrepancies .

Data Reproducibility and Optimization

Q. Q7. What steps ensure reproducibility in biological assays given batch-to-batch variability in synthesis?

  • Quality control : Mandate ≥95% purity (HPLC) and consistent ¹H NMR spectra for each batch .
  • Standardized protocols : Use fixed cell lines (e.g., HEK293 for cytotoxicity) and control compounds in triplicate to normalize inter-assay variability .

Q. Q8. How can reaction yields be improved for scale-up without compromising purity?

  • Catalyst optimization : Switch from EDC/HOBt to DMT-MM for amidation, reducing side-product formation .
  • Microwave-assisted synthesis : Apply 100°C/150 W for thiazole cyclization, cutting reaction time from 12 h to 2 h and improving yield by 15% .

Advanced Mechanistic Probes

Q. Q9. What in vitro models are suitable for elucidating the compound’s mechanism of action in neurological disorders?

  • Neuronal cell lines : Use SH-SY5Y cells to assess dopamine receptor modulation via cAMP assays .
  • Blood-brain barrier (BBB) penetration : Estimate permeability using PAMPA-BBB; the 4-butoxy group’s logP ~3.5 suggests moderate BBB penetration .

Q. Q10. How can proteomics identify off-target interactions affecting toxicity profiles?

  • Pull-down assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and analyze bound proteins via LC-MS/MS .
  • Pathway enrichment : Use STRING or KEGG to map interactors to toxicity-related pathways (e.g., apoptosis, oxidative stress) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.